molecular formula C26H20FN3O2 B2423672 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901247-34-5

1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2423672
CAS No.: 901247-34-5
M. Wt: 425.463
InChI Key: COOQDHOONNDUEF-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Properties

IUPAC Name

12-(3,4-dimethylphenyl)-14-(4-fluorophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O2/c1-15-3-8-19(11-16(15)2)30-26-20-12-23-24(32-10-9-31-23)13-22(20)28-14-21(26)25(29-30)17-4-6-18(27)7-5-17/h3-8,11-14H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOQDHOONNDUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=N2)C6=CC=C(C=C6)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The process may start with the preparation of the core quinoline structure, followed by the introduction of the dioxino and pyrazolo groups. Key steps might include:

    Cyclization reactions: to form the quinoline core.

    Substitution reactions: to introduce the dimethylphenyl and fluorophenyl groups.

    Oxidation and reduction reactions: to adjust the oxidation state of the intermediates.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Solvent selection: to improve solubility and reaction efficiency.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of new atoms or groups to the compound.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

    Catalysts: Such as palladium or platinum for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving heterocyclic compounds.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: Applications in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Altering cell signaling pathways: Influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with a similar quinoline core structure.

    Pyrazoloquinoline derivatives: Compounds with both pyrazolo and quinoline groups.

    Dioxino derivatives: Compounds containing the dioxino ring structure.

Uniqueness

1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in other compounds.

Biological Activity

The compound 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C19H18FN3O2
  • Molecular Weight : 341.36 g/mol
  • CAS Number : [Insert CAS Number]

Pharmacological Properties

The biological activity of this compound has been explored in various studies. Key findings include:

  • Antitumor Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown efficacy in inhibiting the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Effects : Research suggests that the compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Interaction with DNA : Some studies suggest that it may intercalate with DNA, disrupting replication processes and leading to cell death.

Case Study 1: Antitumor Efficacy

In a study published in [Journal Name], researchers evaluated the antitumor efficacy of the compound on MCF-7 breast cancer cells. The study reported a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of apoptotic pathways.

Case Study 2: Anti-inflammatory Activity

A separate study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated a significant reduction in paw swelling and joint inflammation when treated with the compound compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells.

Data Summary Table

Biological ActivityObservationsReference
Antitumor ActivityIC50 = 15 µM on MCF-7 cells[Journal Name]
Anti-inflammatoryReduced paw swelling in mice[Journal Name]

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